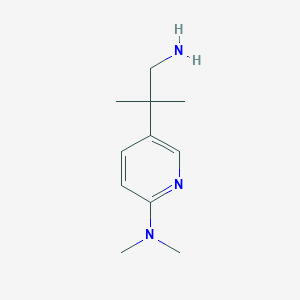

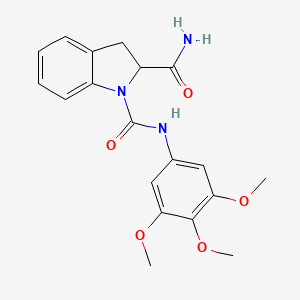

![molecular formula C14H15N5O2S B2986457 4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide CAS No. 1112032-81-1](/img/structure/B2986457.png)

4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of such compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .Molecular Structure Analysis

The molecular structure of “4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide” is complex. It contains a total of 25 bonds, including 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with 1,2,4-triazine derivatives have shown potential as anticancer agents. They may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Antimicrobial and Antiviral Properties

These derivatives also display antimicrobial and antiviral activities, suggesting they could be used in developing new treatments for various infections .

Analgesic and Anti-inflammatory Uses

The anti-inflammatory and analgesic properties of these compounds make them candidates for pain relief and inflammation management .

Enzyme Inhibition

They can act as enzyme inhibitors, which is useful in treating diseases where enzyme activity is dysregulated .

Green Chemistry Applications

Some derivatives are synthesized using green chemistry approaches, indicating their production can be environmentally friendly .

Anxiolytic or Antiepileptic Agents

Certain 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives have been used as anxiolytic or antiepileptic agents .

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is believed that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to many heterocyclic compounds, allow it to make specific interactions with different target receptors .

Biochemical Pathways

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may interact with multiple biochemical pathways, leading to its diverse pharmacological effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies of similar compounds have been summarized , but specific studies on this compound are needed to determine its bioavailability and other pharmacokinetic properties.

Result of Action

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-propyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-2-3-11-4-6-12(7-5-11)22(20,21)18-13-8-9-14-16-15-10-19(14)17-13/h4-10H,2-3H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPZXWOEYOOUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)

![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)

![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)